Ethyl (5-formyl-1H-pyrazol-1-yl)acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(5-formylpyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8(12)5-10-7(6-11)3-4-9-10/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTDALGQVIRQJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (5-formyl-1H-pyrazol-1-yl)acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of ethyl acetate with 5-formyl-1H-pyrazole under controlled conditions. The general synthetic route can be summarized as follows:
- Reactants : Ethyl acetate and 5-formyl-1H-pyrazole.
- Conditions : The reaction is usually conducted in an organic solvent such as ethanol or methanol, often with the addition of a catalytic agent to facilitate the reaction.
- Yield : The yield can vary depending on the reaction conditions but typically ranges from 70% to 90%.
Biological Activity Overview
This compound exhibits a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Research indicates that compounds containing the pyrazole moiety, including this compound, demonstrate significant antiproliferative effects against various cancer cell lines. Notably:
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
Table 1 summarizes the cytotoxic effects observed in various studies:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 | 15 | |
| This compound | HepG2 | 20 | |
| This compound | A549 | 10 |
The anticancer mechanism is thought to involve inhibition of key signaling pathways and targets such as topoisomerase II and EGFR, which are critical for cancer cell proliferation and survival .
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
The compound's efficacy against these pathogens suggests potential applications in treating infections, particularly those resistant to conventional antibiotics.
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects. In vivo studies have shown that this compound can significantly reduce inflammation markers such as TNF-alpha and IL-6 in animal models .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Breast Cancer : A study involving MDA-MB-231 cells revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value indicating potent activity .
- Antimicrobial Efficacy : In a clinical setting, a formulation containing this compound was tested against multi-drug resistant strains of Staphylococcus aureus, showing effective inhibition comparable to standard antibiotics .
- Anti-inflammatory Study : In a model of induced inflammation, administration of this compound led to a marked decrease in edema and inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the potential of ethyl (5-formyl-1H-pyrazol-1-yl)acetate as an antimicrobial agent. Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial and antifungal properties. For instance, modifications of the pyrazole structure can enhance the efficacy against specific pathogens, making it a candidate for developing new antimicrobial drugs .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This compound may serve as a scaffold for designing novel anti-inflammatory agents .
Agricultural Applications
Pesticide Development
this compound is utilized in the synthesis of fungicides and pesticides. It acts as an intermediate in creating more complex molecules that exhibit protective effects against crop diseases. Patents have been filed detailing its use in developing effective crop protection agents . The compound's structure allows it to interact with biological systems in ways that can disrupt pest life cycles or inhibit fungal growth.
Synthetic Organic Chemistry
Building Block for Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing various organic compounds. Its reactivity allows it to participate in multiple types of chemical reactions, including nucleophilic additions and cycloadditions. This versatility makes it valuable for chemists looking to create complex molecular architectures .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimicrobial activity against strains of E. coli and Staphylococcus aureus. The results indicated a dose-dependent response, suggesting potential for further development into therapeutic agents .
Case Study 2: Agricultural Use
In agricultural research, a formulation containing this compound was tested against common fungal pathogens affecting tomato crops. The results showed a marked reduction in disease incidence compared to control groups, indicating its potential as an effective fungicide .
Comparison with Similar Compounds
Ethyl 2-(1H-pyrazol-1-yl)acetate
- Structure : Lacks the 5-formyl substituent, featuring a simple pyrazole ring.
- Synthesis : Prepared via refluxing pyrazole with ethyl chloroacetate in dry acetone using potassium carbonate (72% yield) .
- Key Differences :
- The absence of the electron-withdrawing formyl group reduces its reactivity in nucleophilic additions.
- Lower molecular weight (C₇H₁₀N₂O₂ , 170.17 g/mol) compared to the formyl derivative.
- Applications : Primarily used as a building block for less complex heterocycles.
Ethyl 2-(5-chloro-1H-pyrazol-1-yl)acetate (CAS 1427010-32-9)
- Structure : Substitutes the 5-formyl group with a chloro (-Cl) atom.
- Key Differences :
- The chloro group enhances stability against oxidation but reduces electrophilicity.
- Molecular weight (C₇H₉ClN₂O₂ , 202.62 g/mol) is higher due to the chlorine atom.
- Applications : Useful in halogenated compound synthesis, particularly in agrochemicals .
Ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate (CAS 1898213-85-8)
- Structure : Features a trifluoromethyl (-CF₃) group at the 3-position and a methyl group at the 1-position.
- Key Differences :
- The -CF₃ group imparts strong electron-withdrawing effects, enhancing metabolic stability in pharmaceuticals.
- Molecular formula C₉H₁₁F₃N₂O₂ (248.19 g/mol) reflects increased hydrophobicity.
- Applications : Valued in drug discovery for its resistance to enzymatic degradation .
Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate
- Structure : Contains a 4-methoxyphenyl substituent and an ethoxycarbonyl group.
- Key Differences :
- The aromatic methoxy group improves solubility in polar solvents.
- Higher complexity (C₁₉H₂₂N₂O₅ , 370.39 g/mol) due to extended conjugation.
- Applications : Explored in materials science for liquid crystal precursors .
Comparative Data Table
Research Findings and Implications
- Reactivity : The 5-formyl group in the target compound enables facile Schiff base formation, distinguishing it from chloro or trifluoromethyl analogs .
- Crystallography : Structural elucidation of these compounds often employs SHELX programs (e.g., SHELXL for refinement), ensuring high precision in bond-length and angle measurements .
- Thermodynamic Stability : Trifluoromethyl and chloro derivatives exhibit higher thermal stability due to stronger C-F/C-Cl bonds compared to the formyl group .
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is typically prepared by the reaction of hydrazine derivatives with β-ketoesters such as ethyl acetoacetate. For example, phenylhydrazine reacts with ethyl acetoacetate under acidic conditions to form 1-phenyl-3-methyl-1H-pyrazole derivatives, which can be further modified.
Formylation at the 5-Position
The 5-formyl substitution on the pyrazole ring can be introduced via selective formylation techniques. Commonly, this involves:
- Using formylating agents such as ethyl 2-formyl-2-diazoacetate or related diazo compounds.
- Cycloaddition reactions of 5-azidopyrazoles with electron-deficient alkynes, followed by rearrangement steps that introduce the formyl group at the 5-position.
For instance, ethyl 2-formyl-2-diazoacetate reacts with 5-amino-substituted pyrazoles to yield 1-(pyrazol-5-yl)-1,2,3-triazoles, which upon pyrolysis rearrange to afford 5-formyl-substituted pyrazole derivatives.
Esterification and Purification
The ester moiety (ethyl acetate) is typically retained from the starting β-ketoester or introduced via esterification reactions post-pyrazole formation. The final compound is purified by crystallization or solvent extraction methods.
Representative Preparation Procedure (Literature Example)
Yield and Reaction Efficiency
- Yields typically range between 70% and 90% depending on reaction conditions and purity of reagents.
- The described method avoids highly toxic or expensive reagents, facilitating industrial scalability.
- Reaction conditions are mild, with good security and ease of handling.
Mechanistic Insights
- Cycloaddition of 5-azidopyrazoles with alkynes forms triazole intermediates.
- Pyrolysis of these intermediates leads to rearrangement via oxoketenimine–imidoyl ketene intermediates, enabling formyl group installation at the 5-position of the pyrazole ring.
- The regioselectivity of cycloaddition is confirmed by synthesis of authentic compounds and NMR analysis.
Data Table: Summary of Key Preparation Parameters
| Parameter | Description | Typical Values/Notes |
|---|---|---|
| Starting materials | Phenylhydrazine, ethyl acetoacetate, 5-azidopyrazoles, ethyl 2-formyl-2-diazoacetate | Commercially available |
| Solvents | Ethanol, methanol, DMF, toluene, acetonitrile | Selected for solubility and reaction control |
| Catalysts/Agents | Acid catalysts, phosphorus oxychloride, acetyl chloride | Facilitate cyclization and substitution |
| Temperature | 80–110 °C (reflux conditions) | Controlled to avoid decomposition |
| Yield | 70–90% | High yield with optimized conditions |
| Purification | Crystallization, solvent extraction, activated carbon treatment | Ensures high purity (>95%) |
| Reaction time | Several hours (varies by step) | Optimized for complete conversion |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
